molecular formula C16H16N4O B2968884 3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034245-95-7

3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2968884
CAS RN: 2034245-95-7
M. Wt: 280.331
InChI Key: ABCLNFYWSVYXAV-UHFFFAOYSA-N
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Description

3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a chemical compound that has been extensively researched for its potential applications in various fields. It is a potent inhibitor of a specific enzyme known as checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage response and cell cycle regulation.

Scientific Research Applications

Heterocyclic Synthesis

The compound is involved in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the versatility of these compounds in generating diverse heterocyclic frameworks (Mohareb et al., 2004).

Antimicrobial and Anticancer Activities

Some derivatives based on the tetrahydrobenzothiophene moiety, including those related to the core structure of interest, have been evaluated for their antimicrobial properties. A study synthesized various thiazole and pyrazole derivatives and assessed their antimicrobial efficacy, indicating the potential of these compounds in medical applications (Gouda et al., 2010). Furthermore, derivatives have shown in-vitro anticancer activity, suggesting their utility in cancer research and potential therapeutic applications (Waghmare et al., 2013).

Colorimetric Sensing of Fluoride Anions

A specific application of benzamide derivatives is in the detection of fluoride anions. N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated to exhibit colorimetric sensing behavior towards fluoride ions, showcasing their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Synthetic Pathways for Novel Compounds

The compound and its derivatives serve as precursors in the synthesis of novel compounds with potential bioactive properties. Through various synthetic routes, researchers have been able to create a broad spectrum of compounds, such as pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives, which are significant for drug discovery and development processes (Al-Omran & El-Khair, 2005).

properties

IUPAC Name

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h3-5,8,11H,1-2,6-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCLNFYWSVYXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC(=C3)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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